(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
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Overview
Description
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. . The compound is characterized by the presence of a 4-methylbenzyl group and a tetrahydro-2-furanylmethyl group attached to an amine, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 4-methylbenzylamine with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
- (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrobromide
Uniqueness
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C13H20ClNO
- CAS Number : 1048640-79-4
- Structure : The compound consists of a 4-methylbenzyl group linked to a tetrahydro-2-furanylmethylamine moiety, which contributes to its unique properties and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Reactants : 4-methylbenzylamine and tetrahydro-2-furanylmethyl chloride.
- Conditions : The reaction is carried out in dichloromethane under reflux with sodium hydroxide as a base, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
The compound is believed to interact with specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as:
- Receptor Binding : It may bind to G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .
- Enzyme Modulation : The compound could influence enzyme activities related to neurotransmitter systems.
Pharmacological Studies
A review of the literature reveals several studies exploring the pharmacological effects of this compound:
Case Studies
- Neuropharmacological Effects : A study examined the effects of the compound on neuronal activity in animal models, suggesting potential use in treating neurological disorders.
- Therapeutic Applications : Research indicated that derivatives of this compound could serve as precursors for drugs targeting specific diseases, including cancer and neurodegenerative conditions.
Comparative Analysis
When compared to similar compounds such as (2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, this compound shows distinct reactivity and stability profiles that may enhance its biological activity .
Table: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C13H20ClNO | Higher receptor affinity |
(2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | C13H20ClNO | Different substitution pattern |
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVULGMTUVYZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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